

Crystal structure and molecular geometry of 4-Methyl-3-nitrobenzonitrile

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Compound of Interest

Compound Name: 4-Methyl-3-nitrobenzonitrile

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An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of **4-Methyl-3-nitrobenzonitrile**

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of **4-Methyl-3-nitrobenzonitrile** ($C_8H_6N_2O_2$), a compound of interest in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, presenting detailed crystallographic data, experimental protocols, and structural visualizations.

Molecular Structure and Properties

4-Methyl-3-nitrobenzonitrile is a substituted aromatic compound with the chemical formula $C_8H_6N_2O_2$.^[1]^[2] Its structure consists of a benzene ring substituted with a methyl group, a nitro group, and a nitrile group. The presence and relative positions of these functional groups significantly influence the molecule's chemical properties and crystal packing.

Key Molecular Properties:

Property	Value
Molecular Formula	C ₈ H ₆ N ₂ O ₂ [1] [2]
Molecular Weight	162.15 g/mol [1] [2]
IUPAC Name	4-methyl-3-nitrobenzonitrile [2]
CAS Number	939-79-7 [2]
Appearance	White to light yellow crystalline powder [3] [4]
Melting Point	102-106 °C [3]

Crystallographic Data

The crystal structure of **4-Methyl-3-nitrobenzonitrile** has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system.[\[1\]](#)

Table 1: Crystal Data and Structure Refinement Details.[\[1\]](#)

Parameter	Value
Empirical Formula	C ₈ H ₆ N ₂ O ₂
Formula Weight	162.15
Temperature	298(2) K
Wavelength	0.71073 Å (Mo K α)
Crystal System	Monoclinic
Unit cell dimensions	a = 3.9088 (8) Å b = 13.576 (3) Å c = 14.819 (4) Å
β	99.13 (3)°
Volume	776.4 (3) Å ³
Z	4
Calculated Density	1.388 Mg/m ³
Absorption Coefficient	0.10 mm ⁻¹
Crystal Size	0.35 × 0.30 × 0.1 mm
Reflections Collected	7589
Independent Reflections	1761 [R(int) = 0.037]
Final R indices [I>2sigma(I)]	R1 = 0.068, wR2 = 0.208
R indices (all data)	R1 = 0.086, wR2 = 0.223

Molecular Geometry

The molecular geometry of **4-Methyl-3-nitrobenzonitrile** reveals important structural features. A key finding is that the nitro group is not coplanar with the benzene ring.^[1] It is twisted out of the plane of the benzene ring by 23.2 (3)°.^{[1][5]} The crystal structure is stabilized primarily by van der Waals interactions.^{[1][5]}

Table 2: Selected Bond Lengths and Torsion Angles.^[1]

Bond/Torsion Angle	Length (Å) / Angle (°)
C8≡N2	1.144 (3)
O1—N1—C1—C6	-23.2 (4)
O2—N1—C1—C2	-25.6 (3)

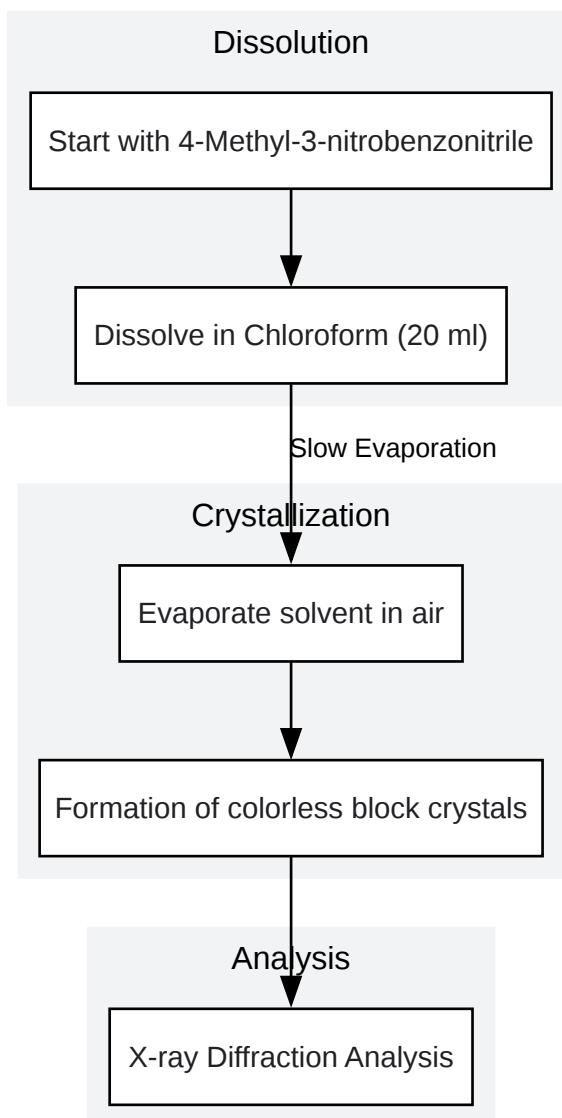
Experimental Protocols

Synthesis of 4-Methyl-3-nitrobenzonitrile

A common synthetic route involves the nitration of 4-methylbenzonitrile. A detailed procedure is as follows: To a stirred solution of 4-methylbenzonitrile in a suitable solvent, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature. After the reaction is complete, the mixture is poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to yield **4-methyl-3-nitrobenzonitrile**.^[4] The crude product can be further purified by recrystallization.^[6]

Crystallization

Single crystals suitable for X-ray diffraction were obtained by dissolving the purchased **4-Methyl-3-nitrobenzonitrile** (3 mmol, 486.44 mg) in chloroform (20 ml).^[1] The solution was then allowed to evaporate slowly in the air, which afforded colorless block-like crystals.^[1]



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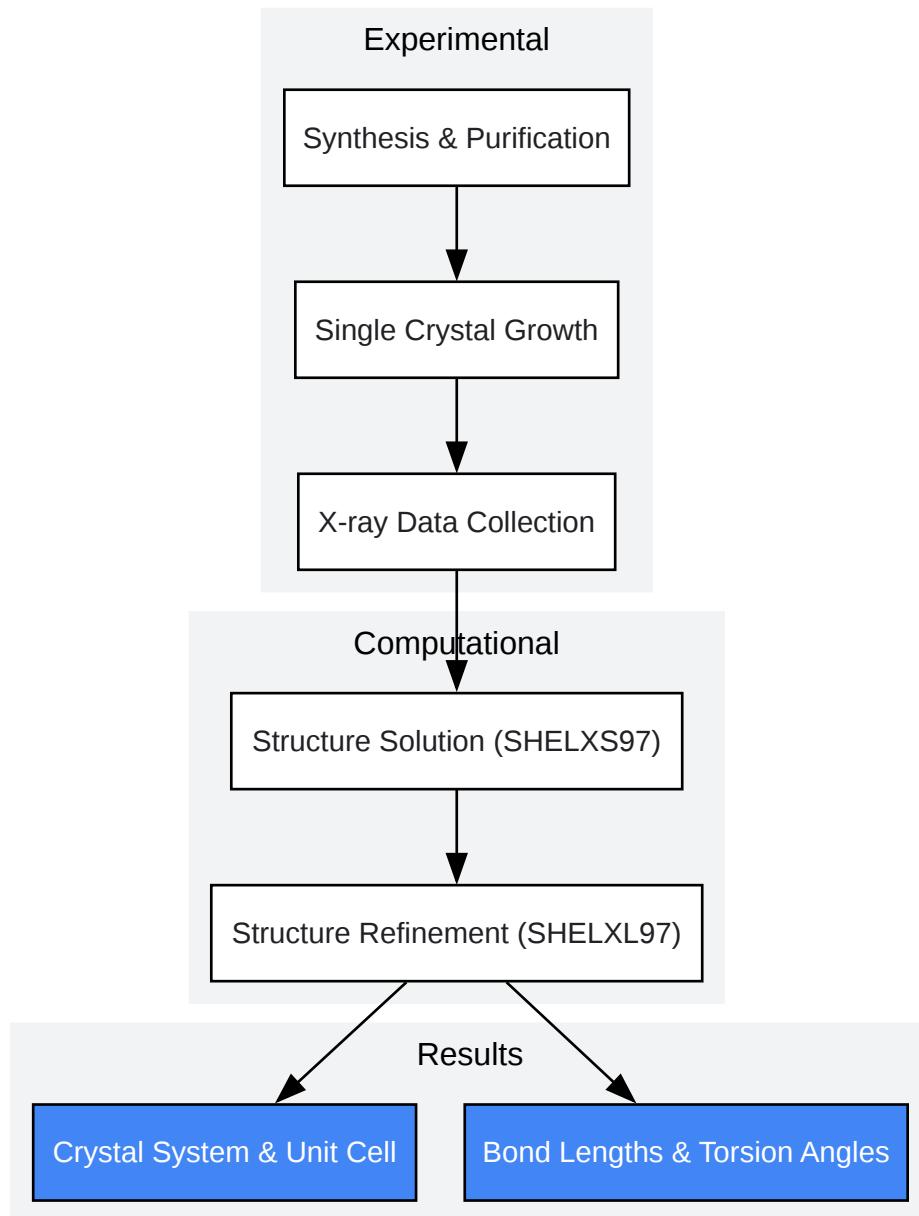
Experimental workflow for the crystallization of **4-Methyl-3-nitrobenzonitrile**.

X-ray Data Collection and Structure Refinement

X-ray diffraction data were collected on a Rigaku Mercury2 diffractometer.^[1] The structure was solved using SHELXS97 and refined with SHELXL97.^[1] All hydrogen atoms bonded to carbon atoms were placed in geometrically calculated positions and treated as riding on their parent atoms.^[1]

Structural Visualization

The following diagram illustrates the logical flow of the crystallographic analysis.



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